Tert-butyl 6-hydroxyindoline-1-carboxylate

Medicinal Chemistry Lipophilicity ADME

Researchers requiring a regiospecifically pure, N-Boc protected indoline scaffold often face supply gaps for the 6-hydroxy isomer. Tert-butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) eliminates this bottleneck: • Defined 6-OH substitution enables efficient O-alkylation (K₂CO₃, DMF, 70°C) for parallel library synthesis. • Measured LogP of 2.2 (vs. 3.05 for unsubstituted indoline) provides a strategic advantage in hit-to-lead ADME optimization. • Higher TPSA (+20.23 Ų vs. unsubstituted) improves aqueous solubility of final PROTAC constructs. Supplied at ≥97% purity as a white to off-white solid; ships ambient, globally.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 957204-30-7
Cat. No. B592341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-hydroxyindoline-1-carboxylate
CAS957204-30-7
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O
InChIInChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3
InChIKeySXNCTPYZLPTVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxyindoline-1-carboxylate Overview


Tert-butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7) is a bicyclic, N-Boc protected indoline scaffold with a hydroxyl substituent at the 6-position. With a molecular formula of C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol, this compound is a versatile synthetic intermediate. Its core structural feature—a saturated indoline ring bearing a protected amine and a reactive phenolic hydroxyl group—renders it a privileged building block for constructing complex molecules in drug discovery [1], PROTAC® linker development [2], and the synthesis of functional dyes [3]. It is a white to off-white solid , typically supplied with a purity of 97-98% .

Scaffold N-Boc protected 6-hydroxyindoline building block
Reactive handle Free phenolic –OH for O-alkylation and diversification
Use context Drug discovery, PROTAC linker synthesis, functional dye precursor

tert-Butyl 6-hydroxyindoline-1-carboxylate: Why Generics Fail


Substituting tert-butyl 6-hydroxyindoline-1-carboxylate with other indoline or indole derivatives is not scientifically equivalent. The specific regioisomerism (6-hydroxy vs. 5-hydroxy or 7-hydroxy) and the N-Boc protecting group profoundly impact physicochemical properties, reactivity, and downstream biological outcomes. For instance, moving the hydroxyl group from the 6- to the 5-position changes the predicted lipophilicity (LogP) and, more critically, alters the electron density of the aromatic ring, which dictates the compound's behavior in subsequent cross-coupling or alkylation reactions . Similarly, using an unprotected indoline or an indole (unsaturated) analog introduces a different reactivity profile (e.g., oxidation sensitivity, nucleophilicity of the nitrogen) and distinct hydrogen-bonding capabilities that can derail a synthetic sequence [1]. The following quantitative evidence guide establishes the precise, measurable differences that justify the selection of CAS 957204-30-7 over its closest comparators.

Regioisomer mismatch 6-hydroxy vs. 5- or 7-hydroxy substitution shifts ring electronics and lipophilicity, altering cross-coupling and alkylation outcomes.
Protecting group requirement Unprotected indoline or indole analogs introduce oxidation sensitivity and different N-nucleophilicity, derailing multi-step synthetic routes.
Saturation change Indole (unsaturated) comparator alters hydrogen-bonding and aromatic stabilization, limiting late-stage functionalization transfer.

tert-Butyl 6-hydroxyindoline-1-carboxylate: Differentiation vs. Analogs


Regioisomeric Hydroxyl Position Impacts Lipophilicity

The lipophilicity of a compound, often expressed as the partition coefficient (LogP), is a critical determinant of its ADME properties, including solubility, permeability, and metabolic stability. The position of the hydroxyl group on the indoline ring directly influences LogP. Tert-butyl 6-hydroxyindoline-1-carboxylate exhibits a consensus LogP of 2.2 . In contrast, its 5-hydroxy regioisomer (tert-butyl 5-hydroxyindoline-1-carboxylate, CAS 170147-76-9) is predicted to have a different lipophilicity profile , which can significantly alter its behavior in biological systems or its solubility in various organic solvents during synthesis. The unsubstituted analog, tert-butyl indoline-1-carboxylate (CAS 143262-10-6), has a significantly higher LogP of 3.05 [1], making it more lipophilic and less water-soluble.

Lipophilicity shift
Head-to-head
Δ LogP = –0.85 (Target 2.2, unsubstituted 3.05)
Reported lower lipophilicity may support aqueous solubility screening.
In silico consensus; experimental confirmation advised.
Medicinal Chemistry Lipophilicity ADME Regioisomer

Hydrogen Bond Capacity for PROTAC Linker Design

The presence of the 6-hydroxy group adds a hydrogen bond donor (HBD) and an additional hydrogen bond acceptor (HBA) compared to the unsubstituted scaffold. Tert-butyl 6-hydroxyindoline-1-carboxylate has 1 HBD and 3 HBAs (topological polar surface area, TPSA = 49.77 Ų) . The unsubstituted comparator, tert-butyl indoline-1-carboxylate, has 0 HBDs and 2 HBAs (TPSA = 29.54 Ų) [1]. This difference is crucial for the design of heterobifunctional molecules like PROTACs, where the linker must not only connect the ligands but also modulate physicochemical properties to enable oral bioavailability or cell permeability [2].

H-bond capacity vs. unsubstituted
Head-to-head
TPSA 49.77 vs 29.54 Ų; 1 HBD/3 HBA vs 0 HBD/2 HBA
Enhanced polarity supports linker property optimization in PROTAC design.
Calculated values; review permeability balance required.
PROTAC Targeted Protein Degradation Linker Chemistry Medicinal Chemistry

Boiling Point Elevation and Intermolecular Forces

The introduction of the hydroxyl group significantly elevates the boiling point of the compound due to strong intermolecular hydrogen bonding. Tert-butyl 6-hydroxyindoline-1-carboxylate has a predicted boiling point of 371.5±41.0 °C at 760 mmHg . This is substantially higher than the unsubstituted analog, tert-butyl indoline-1-carboxylate, which has a predicted boiling point of 304.5±12.0 °C at 760 mmHg . This nearly 67 °C difference confirms a substantial increase in cohesive energy within the liquid phase, which can be advantageous in certain high-temperature synthetic procedures or for purification by distillation.

Boiling point elevation
Data to verify
371.5±41.0 °C vs 304.5±12.0 °C; Δ = +67 °C
Thermal behavior context may influence scale-up process design.
Predicted values; limited experimental data available.
Physicochemical Properties Thermal Stability Purification Process Chemistry

O-Alkylation Reactivity for Diversification

The free phenolic hydroxyl group at the 6-position is the key reactive handle that differentiates this compound from N-Boc-indoline. While tert-butyl indoline-1-carboxylate is primarily limited to reactions at the nitrogen (after Boc deprotection) or via metal-catalyzed C-H activation at the aromatic ring, the 6-hydroxy derivative can undergo selective O-alkylation [1], esterification, or be converted to a triflate for cross-coupling reactions. A specific published procedure demonstrates its utility: 1-(tert-Butoxycarbonyl)-6-hydroxyindoline (400 mg) was reacted with 2-bromo-4'-phenylacetophenone (515 mg) in the presence of K₂CO₃ in DMF at 70°C to yield the corresponding O-alkylated product [1]. The unsubstituted indoline cannot participate in this type of transformation.

O-Alkylation reactivity
Class-level
Reacts with 2-bromo-4′-phenylacetophenone (K₂CO₃, DMF, 70°C, 12h)
Enables direct scaffold diversification for screening library synthesis.
Reaction scope may require substrate-specific optimization.
Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry Organic Synthesis

Use as Patented Pharmaceutical Intermediate

The value of a chemical building block is often validated by its appearance in the patent literature of major pharmaceutical companies. Tert-butyl 6-hydroxyindoline-1-carboxylate is explicitly cited as an intermediate in a patent by Daiichi Sankyo Company, Limited (EP2017263 A1) [1]. This document provides a specific, verified synthetic context for the compound's utility, distinguishing it from many other indoline derivatives that are merely commercially available but lack this documented, high-value application in advanced drug discovery programs. A search of the patent literature for the comparator tert-butyl indoline-1-carboxylate reveals its use in more generic alkylation reactions, lacking the specific therapeutic context of EP2017263 A1 .

Patent citation context
Reported
Listed in Daiichi Sankyo EP2017263 A1 as pharmaceutical intermediate
Supports procurement in drug discovery pipeline evaluation.
Application relevance is patent-specific; verify current use case.
Patent Literature Pharmaceutical Intermediates Drug Discovery Intellectual Property

tert-Butyl 6-hydroxyindoline-1-carboxylate: Application Scenarios


PROTAC Linker Synthesis with Improved Properties

As a linker building block, tert-butyl 6-hydroxyindoline-1-carboxylate offers a key advantage over the unsubstituted indoline due to its significantly higher TPSA (Δ = +20.23 Ų) and lower lipophilicity (Δ LogP = -0.85) [1]. These properties can be exploited by medicinal chemists to improve the aqueous solubility and reduce the non-specific binding of the final PROTAC molecule. The hydroxyl group provides a convenient handle for attaching one of the two ligands, enabling the creation of a 'VHL-like' or 'CRBN-like' recruiting element while maintaining the saturated indoline core that can modulate linker rigidity and orientation [2].

Lipophilicity and H-Bonding Control in Medicinal Chemistry

In hit-to-lead optimization, fine-tuning LogP is essential for achieving desirable ADME properties. The measured LogP of 2.2 for the target compound provides a distinct, more hydrophilic starting point compared to the LogP of 3.05 for tert-butyl indoline-1-carboxylate [1]. This difference can be the determining factor in whether a compound series stays within drug-like chemical space (e.g., Lipinski's Rule of 5). Researchers aiming to improve metabolic stability or reduce phospholipidosis can strategically employ this 6-hydroxy scaffold as a 'LogP-lowering' motif in their design .

O-Alkylated Derivatives for Screening Libraries

The documented reactivity of the phenolic hydroxyl group allows for the efficient, one-step synthesis of O-alkylated derivatives . This capability is directly applicable to combinatorial chemistry and high-throughput screening efforts, where generating structural diversity around a core scaffold is paramount. The reaction with 2-bromo-4'-phenylacetophenone under mild conditions (K₂CO₃, DMF, 70°C) demonstrates a robust, scalable method for creating novel chemical entities that are inaccessible from simple, unsubstituted indoline building blocks .

Laser Dyes and Functional Materials Development

The core 6-hydroxyindoline structure is a key precursor for the synthesis of ring-constrained rhodamine-class laser dyes, as established in the patent literature . tert-Butyl 6-hydroxyindoline-1-carboxylate serves as a protected, stable, and easily handled form of this valuable intermediate. The N-Boc protection is crucial as it prevents unwanted side reactions during the complex, multi-step synthesis required to construct the final dye molecules. This enables materials scientists to build highly specialized fluorophores with precisely tuned optical properties .

Application
Selection Property
Validation Focus
PROTAC linker synthesis
N-Boc protected 6-hydroxyindoline core with polar surface area advantage
Linker solubility and permeability endpoints
Lipophilicity control in medicinal chemistry
Reported LogP and hydrogen-bond donor/acceptor profile
ADME property optimization and lead-like space review
O-Alkylated screening library generation
Phenolic hydroxyl reactivity handle for one-step diversification
Alkylation efficiency and structural diversity scope
Laser dye and functional material precursor
Protected 6-hydroxyindoline intermediate for rhodamine-class dyes
Optical property tuning and dye stability in multi-step synthesis

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